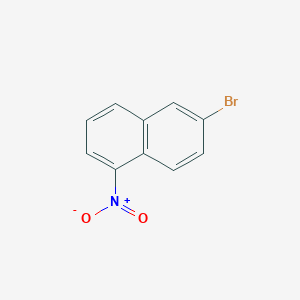
6-Bromo-1-nitronaphthalene
説明
6-Bromo-1-nitronaphthalene is a chemical compound with the molecular formula C10H6BrNO2 . It has a molecular weight of 252.06 g/mol . The IUPAC name for this compound is 6-bromo-1-nitronaphthalene .
Molecular Structure Analysis
The molecular structure of 6-Bromo-1-nitronaphthalene can be represented by the InChI code: 1S/C10H6BrNO2/c11-8-4-5-9-7 (6-8)2-1-3-10 (9)12 (13)14/h1-6H . The Canonical SMILES representation is C1=CC2=C (C=CC (=C2)Br)C (=C1) [N+] (=O) [O-] .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1-nitronaphthalene include a molecular weight of 252.06 g/mol, a computed XLogP3 of 3.9, and a topological polar surface area of 45.8 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 0 rotatable bonds .
科学的研究の応用
Battery Applications : 1-Nitronaphthalene has been explored as a cathode material for magnesium reserve batteries. It is mixed with acetylene black to improve conductivity and shows good reduction efficiency as a depolarizer in magnesium/1-nitronaphthalene cells (Thirunakaran et al., 1996).
Toxicological Studies : Studies have shown that 1-nitronaphthalene, a component of diesel exhaust, can cause acute liver and lung toxicity in rodents. Morphological changes in these organs suggest that the lungs are the primary target organ for this compound's toxicity (Sauer et al., 1997).
Photochemistry and Environmental Impact : 1-Nitronaphthalene in aqueous solution can undergo photosensitized reactions, potentially producing singlet oxygen and radical species in atmospheric waters. This highlights its role in environmental chemistry and pollutant behavior (Brigante et al., 2010).
Metabolic Pathways and Health Impact : The metabolism of 1-nitronaphthalene leads to electrophilic metabolites that form glutathione conjugates in the lung and liver, indicating its potential impact on these organs' function and health (Watt et al., 1999).
Air Pollution Studies : Research has been conducted on the analysis of 1-nitronaphthalene in cigarette smoke, contributing to our understanding of the harmful compounds in tobacco products (El-Bayoumy et al., 1985).
Atmospheric Chemistry Modeling : Modeling studies have been performed on the formation, decay, and partitioning of semivolatile nitro-polycyclic aromatic hydrocarbons like nitronaphthalenes in the atmosphere, important for understanding air pollution dynamics (Feilberg et al., 1999).
Synthesis Methods : Efficient methods for synthesizing 1-nitronaphthalene have been developed, highlighting its importance as an intermediate in various chemical productions (Gong-an et al., 2009).
作用機序
Target of Action
It is known that nitroaromatic compounds like 1-nitronaphthalene can be metabolized by certain bacteria .
Mode of Action
It is known that nitroaromatic compounds can be metabolized by bacteria through a series of enzymatic reactions . The initial step in the degradation of 1-nitronaphthalene, a similar compound, is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene
Biochemical Pathways
In the case of 1-nitronaphthalene, the subsequent assimilation of 1,2-dihydroxynaphthalene seems to follow the well-established pathway for naphthalene degradation . This suggests that 6-Bromo-1-nitronaphthalene might also affect similar biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism . Its log P (a measure of lipophilicity) values range from 1.42 to 3.88, suggesting it has moderate lipophilicity . Its water solubility is moderately low, with log S values ranging from -4.31 to -4.54 .
Result of Action
Nitroaromatic compounds are generally more toxic than their parent polycyclic aromatic hydrocarbons . More research is needed to understand the specific effects of 6-Bromo-1-nitronaphthalene.
Action Environment
It is known that nitroaromatic compounds enter the environment from both natural sources and anthropogenic activities . The degradation of these compounds by bacteria can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
特性
IUPAC Name |
6-bromo-1-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWYRGAWLCDGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356568 | |
| Record name | 6-bromo-1-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-nitronaphthalene | |
CAS RN |
102153-48-0 | |
| Record name | 6-bromo-1-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



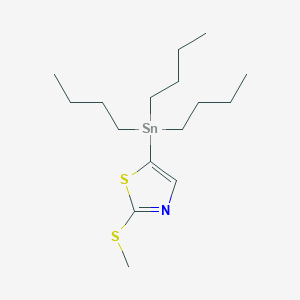
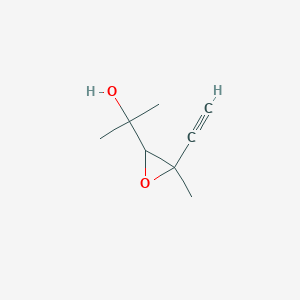
![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)
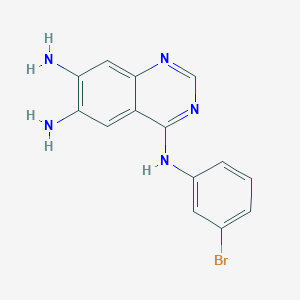

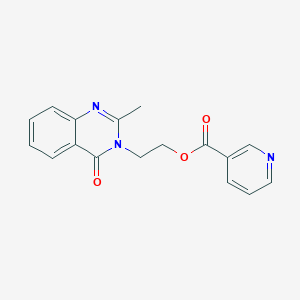
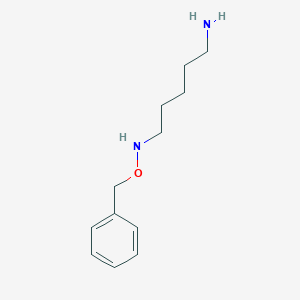
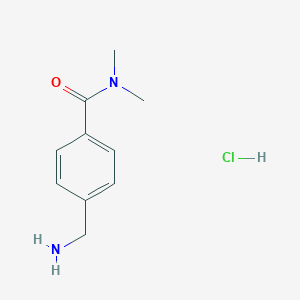
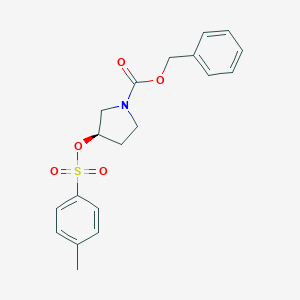
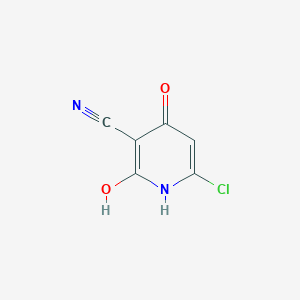
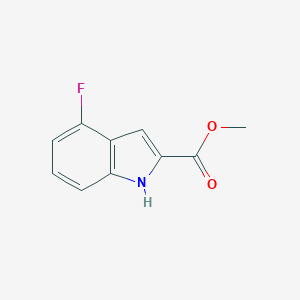
![3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B180066.png)
